2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-4-piperidyl) ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-4-piperidyl) ester hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-4-piperidyl) ester hydrochloride typically involves the esterification of 2,2-Diphenyl-2-ethoxyacetic acid with 1-ethyl-4-piperidyl alcohol in the presence of a suitable acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-4-piperidyl) ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or acids.
Scientific Research Applications
2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-4-piperidyl) ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-4-piperidyl) ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Diphenyl-2-ethoxyacetic acid (1-methyl-4-piperidyl) ester hydrochloride
- 2,2-Diphenyl-2-ethoxyacetic acid (1-propyl-4-piperidyl) ester hydrochloride
- 2,2-Diphenyl-2-ethoxyacetic acid (1-butyl-4-piperidyl) ester hydrochloride
Uniqueness
2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-4-piperidyl) ester hydrochloride is unique due to its specific ester and piperidyl groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
2909-91-3 |
---|---|
Molecular Formula |
C23H30ClNO3 |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
(1-ethylpiperidin-1-ium-4-yl) 2-ethoxy-2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C23H29NO3.ClH/c1-3-24-17-15-21(16-18-24)27-22(25)23(26-4-2,19-11-7-5-8-12-19)20-13-9-6-10-14-20;/h5-14,21H,3-4,15-18H2,1-2H3;1H |
InChI Key |
NITKDQZDJKCWDG-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+]1CCC(CC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.